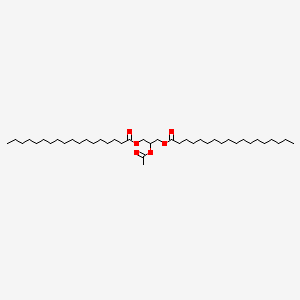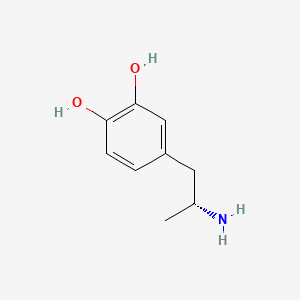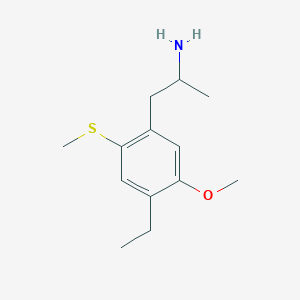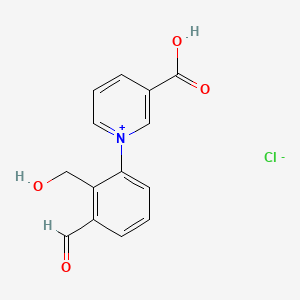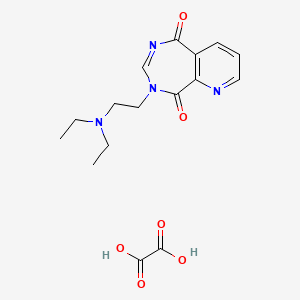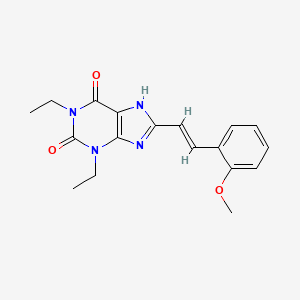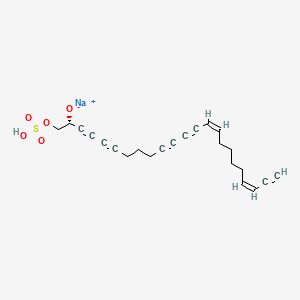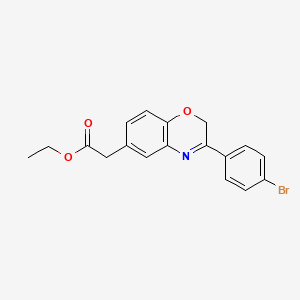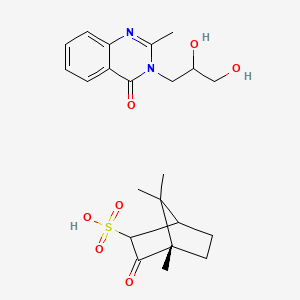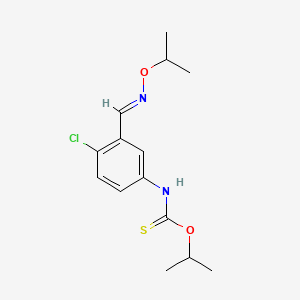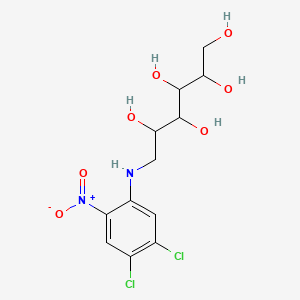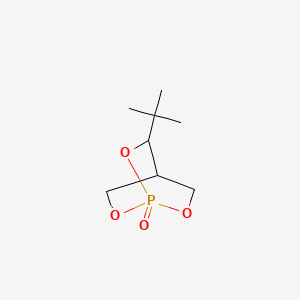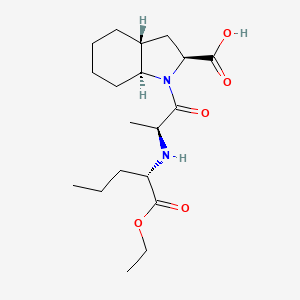
Filiasparoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Filiasparoside A is a steroidal saponin compound isolated from the roots of Asparagus filicinus. Steroidal saponins are a class of naturally occurring glycosides that have a steroidal aglycone and one or more sugar moieties. This compound, along with its related compounds, has been studied for its various biological activities, including cytotoxic effects against certain cancer cell lines .
Preparation Methods
The preparation of Filiasparoside A involves the extraction and isolation from the roots of Asparagus filicinus. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol. The methanolic extract is further purified using chromatographic techniques such as Diaion HP-20 and silica gel column chromatography. The final isolation and purification steps involve high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Filiasparoside A undergoes various chemical reactions typical of steroidal saponins. These reactions include:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sugar moieties, often using reagents like sodium methoxide or sodium ethoxide.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, leading to the formation of the aglycone and sugar components
Scientific Research Applications
Filiasparoside A has been the subject of various scientific research studies due to its potential therapeutic properties. Some of its applications include:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Medicine: Explored for its potential use in cancer therapy due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of Filiasparoside A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Filiasparoside A is part of a group of steroidal saponins isolated from Asparagus species. Similar compounds include:
Filiasparoside B, C, and D: These compounds share a similar steroidal backbone but differ in their sugar moieties and glycosidic linkages.
Aspafiliosides A and B: These are also steroidal saponins isolated from Asparagus filicinus and have shown similar cytotoxic properties.
Shatavarins: Steroidal saponins from Asparagus racemosus with similar biological activities but different structural features.
This compound is unique due to its specific sugar moieties and the particular arrangement of these sugars, which contribute to its distinct biological activities.
Properties
CAS No. |
948048-13-3 |
|---|---|
Molecular Formula |
C43H68O17 |
Molecular Weight |
857.0 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C43H68O17/c1-18-7-10-43(56-14-18)19(2)30-27(60-43)12-24-22-6-5-20-11-21(8-9-41(20,3)23(22)13-29(46)42(24,30)4)57-40-36(52)33(49)37(59-39-35(51)32(48)26(45)16-54-39)28(58-40)17-55-38-34(50)31(47)25(44)15-53-38/h18-28,30-40,44-45,47-52H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27+,28-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40-,41+,42-,43-/m1/s1 |
InChI Key |
OUCDJSWSAODKNK-GDFVMKDDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


